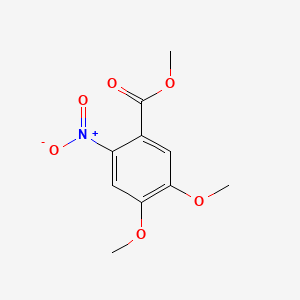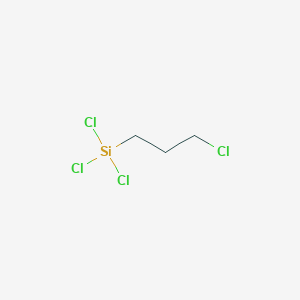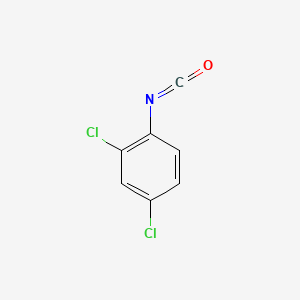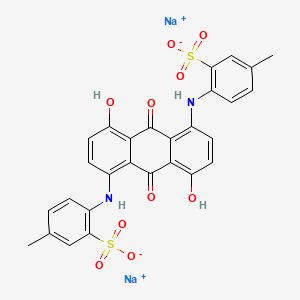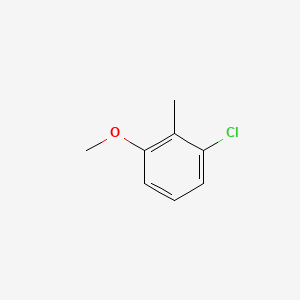
Ethyl diphenylcarbamate
Overview
Description
Ethyl diphenylcarbamate is an N-substituted ethyl carbamate . Its molecular formula is (C6H5)2NCO2C2H5 and it has a molecular weight of 241.29 . The elimination kinetics of this compound was investigated over the temperature range of 349.9-440.0°C and the pressure range of 31-106Torr . The reaction was found to be homogeneous, unimolecular, and obey a first-order rate law .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl groups attached to a carbamate group, which is further connected to an ethyl group . The InChI string is 1S/C15H15NO2/c1-2-18-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 .
Chemical Reactions Analysis
The elimination kinetics of this compound was investigated over the temperature range of 349.9-440.0°C and the pressure range of 31-106Torr . The reaction was found to be homogeneous, unimolecular, and obey a first-order rate law . The products of the reaction were ethylene, carbon monoxide, and the corresponding secondary amine .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 360.0±11.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.6±3.0 kJ/mol . The flash point is 171.5±19.3 °C . The index of refraction is 1.593 . The molar refractivity is 71.4±0.3 cm3 .
Scientific Research Applications
Kinetics and Mechanism of Decomposition
Luiggi et al. (2002) studied the elimination kinetics of ethyl diphenylcarbamate and found it to be a homogeneous, unimolecular reaction obeying a first-order rate law. The decomposition produced ethylene, carbon monoxide, and secondary amine, suggesting potential applications in studying reaction mechanisms and the effects of steric factors on reaction rates (Luiggi et al., 2002).
Environmental and Food Toxicology
Gowd et al. (2018) discussed the occurrence of ethyl carbamate (a related compound) in fermented foods and beverages, highlighting its classification as a Group 2A carcinogen. This research is essential for understanding the environmental and health impacts of such compounds in food products (Gowd et al., 2018).
Degradation in Polyurethanes
Orzeszko and Kolbrecki (1980) analyzed the degradation products of model compounds like ethylene diphenylcarbamate in polyurethanes. This research is significant for understanding the thermal degradation behavior of polyurethanes, which has applications in materials science and engineering (Orzeszko & Kolbrecki, 1980).
Chemical Synthesis and Organic Chemistry
Yasuhara et al. (2002) demonstrated the use of this compound derivatives in the synthesis of indoles and carbazoles via palladium(II)-catalyzed cyclization. This has implications in the field of organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules (Yasuhara et al., 2002).
Analytical Chemistry
Yang et al. (2013) reported a method for the quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering. This technique is valuable for monitoring and ensuring the safety of alcoholic beverages, demonstrating the application of this compound in analytical chemistry (Yang et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound undergoes elimination kinetics over a temperature range of 3499-4400°C and a pressure range of 31-106Torr . The reaction is homogeneous, unimolecular, and obeys a first-order rate law . The products of the reaction are ethylene, carbon monoxide, and the corresponding secondary amine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl Diphenylcarbamate . For instance, the elimination kinetics of this compound was investigated over a specific temperature and pressure range .
Biochemical Analysis
Biochemical Properties
Ethyl diphenylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the metabolism of carbamates. This compound is known to inhibit certain enzymes, such as cholinesterases, which are crucial for the breakdown of neurotransmitters. This inhibition can lead to an accumulation of neurotransmitters, affecting nerve signal transmission .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cholinesterases by this compound can disrupt normal cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects primarily through enzyme inhibition. By binding to the active site of cholinesterases, this compound prevents the breakdown of neurotransmitters, leading to increased levels of these signaling molecules. This can result in prolonged nerve signal transmission and potential neurotoxicity. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown potential cumulative effects on cellular function, including altered cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and breakdown. The compound can undergo hydrolysis to produce secondary amines and other metabolites. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the body. The interactions of this compound with metabolic enzymes can also affect the efficiency and rate of its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can be influenced by these interactions, affecting its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme inhibition, gene expression, and cellular signaling .
properties
IUPAC Name |
ethyl N,N-diphenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTSLDUAGCAISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209054 | |
| Record name | Ethyl diphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603-52-1 | |
| Record name | Ethyl N,N-diphenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl diphenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl diphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diphenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1580855.png)
